Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain a thiophene ring and have similar applications in medicinal chemistry and material science.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities. The uniqueness of this compound lies in its combined thiophene and thiazole rings, which confer unique structural and functional properties
Properties
Molecular Formula |
C12H13NO2S2 |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13NO2S2/c1-4-15-12(14)10-8(3)13-11(17-10)9-7(2)5-6-16-9/h5-6H,4H2,1-3H3 |
InChI Key |
MQYOOEBJBDDVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=CS2)C)C |
Origin of Product |
United States |
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